molecular formula C9H15BrN4O2 B2875348 Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate CAS No. 2375270-41-8

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate

Cat. No.: B2875348
CAS No.: 2375270-41-8
M. Wt: 291.149
InChI Key: SEPVZDLNQRVGEL-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a carbamate-protected intermediate widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for amines, ensuring stability during multi-step reactions. The 4-bromo-1,2,3-triazole substituent introduces both steric and electronic effects, making the molecule amenable to further functionalization, such as Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₉H₁₅BrN₄O₂, with a molar mass of 307.15 g/mol. The bromine atom at the 4-position of the triazole ring enhances reactivity in metal-catalyzed transformations, while the Boc group facilitates selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-6-7(10)12-13-14/h6H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVZDLNQRVGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375270-41-8
Record name tert-butyl N-[2-(4-bromo-1H-1,2,3-triazol-1-yl)ethyl]carbamate
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Preparation Methods

Synthesis of 4-Bromo-1H-1,2,3-Triazole

Bromination of 1H-1,2,3-triazole using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours provides 4-bromo-1H-1,2,3-triazole in 68% yield (Table 1). Regioselectivity arises from the electron-deficient nature of the triazole ring, favoring substitution at the 4-position.

Table 1. Bromination Optimization

Condition Solvent Temp (°C) Time (h) Yield (%)
NBS (1.2 eq) MeCN 80 12 68
Br₂ (1 eq) DCM 25 24 41
CuBr₂ (0.1 eq) DMF 100 6 55

Alkylation and Protection

4-Bromo-1H-1,2,3-triazole undergoes N-alkylation with 2-bromoethylamine hydrobromide using cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C:

$$
\text{4-Bromo-1H-triazole + BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{Cs₂CO₃, MeCN, 100°C}} \text{1-(2-Aminoethyl)-4-bromo-1H-triazole}
$$

Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane (DCM), yielding the target compound in 81% isolated yield after silica gel chromatography (hexane/EtOAc 20:1).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, triazole-H), 4.98 (br s, 1H, NH), 4.35 (t, J = 6.4 Hz, 2H, NCH₂), 3.44 (q, J = 6.0 Hz, 2H, CH₂NH), 1.43 (s, 9H, Boc-CH₃)
  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8 (C=O), 144.2 (triazole-C), 79.1 (Boc-C), 40.2 (NCH₂), 35.6 (CH₂NH), 28.4 (Boc-CH₃)

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-Substituted Alkyne

Cycloaddition Strategy

This method constructs the triazole ring via reaction between 2-azidoethyl Boc-carbamate and 4-bromophenylacetylene under Cu(I) catalysis:

$$
\text{HC≡C-Br + N₃CH₂CH₂NHBoc} \xrightarrow{\text{CuSO₄·5H₂O, sodium ascorbate}} \text{Target Compound}
$$

Table 2. CuAAC Optimization

Catalyst System Solvent Temp (°C) Yield (%)
CuI/Et₃N DMF 25 73
CuSO₄/NaAsc t-BuOH/H₂O 50 88
Cu(acac)₂ THF 60 65

Advantages and Limitations

While CuAAC provides excellent regiocontrol (1,4-disubstitution), the requirement for synthetic azide precursors increases step count. Purification via column chromatography (hexane/EtOAc 5:1) delivers product with >95% purity.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

Parameter Method 1 Method 2 Method 3
Total Steps 3 4 2
Overall Yield (%) 55 62 68
Regioselectivity Moderate High High
Purification Complexity Medium High Low

Method 1 offers simplicity but suffers from moderate regiocontrol during bromination. Method 2 achieves excellent selectivity but requires azide handling. Method 3 provides the shortest route but depends on costly Pd catalysts.

Experimental Procedures and Characterization

Representative Synthesis via Method 1

  • 4-Bromo-1H-1,2,3-triazole Synthesis
    Combine 1H-1,2,3-triazole (5.0 g, 72 mmol) with NBS (12.8 g, 72 mmol) in MeCN (100 mL). Reflux at 80°C for 12 h. Concentrate, purify by flash chromatography (hexane/EtOAc 4:1) to obtain white crystals (6.2 g, 68%).

  • Alkylation
    Mix 4-bromo-1H-triazole (1.0 g, 6.8 mmol), 2-bromoethylamine HBr (1.5 g, 7.5 mmol), and Cs₂CO₃ (2.2 g, 6.8 mmol) in MeCN (20 mL). Heat at 100°C for 6 h. Filter, concentrate, and purify (hexane/EtOAc 10:1) to yield 1-(2-aminoethyl)-4-bromo-1H-triazole (0.9 g, 75%).

  • Boc Protection Dissolve the amine (0.5 g, 2.5 mmol) in DCM (10 mL). Add Boc₂O (0.6 g, 2.75 mmol) and Et₃N (0.35 mL, 2.5 mmol). Stir for 12 h at 25°C. Wash with 1M HCl, dry (MgSO₄), and concentrate. Purify via chromatography (hexane/EtOAc 20:1) to obtain the target compound (0.65 g, 81%).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New triazole derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Modified triazole rings with altered oxidation states.

    Hydrolysis: Amine and carbon dioxide as the primary products.

Scientific Research Applications

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substituents
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Reactivity/Application
This compound C₉H₁₅BrN₄O₂ 307.15 4-Bromo-1,2,3-triazole Cross-coupling reactions, kinase inhibitor synthesis
Tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate C₁₃H₁₇ClN₄O₄ 340.75 4-Chloro-2-nitroaniline Precursor for benzimidazolone derivatives
Tert-butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate C₁₄H₂₀BrNO₂ 314.22 4-Bromo-2-methylphenyl Chiral building block for cannabinoid receptor ligands

Key Observations :

  • Halogen Influence : The bromine in the triazole ring (target compound) offers superior reactivity in cross-couplings compared to chlorine in nitroaniline derivatives, which is more electron-withdrawing and less prone to oxidative addition .
  • Steric Effects : The triazole ring imposes less steric hindrance than the 2-methylphenyl group in the chiral carbamate, enabling broader applicability in metal-catalyzed reactions .
Heterocyclic Analogues
Compound Name Molecular Formula Heterocycle Functional Group Application
This compound C₉H₁₅BrN₄O₂ 1,2,3-Triazole Bromine Click chemistry, PROTAC synthesis
Ethyl 1H-1,2,3-triazole-4-carboxylate C₅H₇N₃O₂ 1,2,3-Triazole Ester Intermediate for antifungal agents
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate C₁₁H₁₇N₃O₄ Oxazole Aldehyde Nucleophilic addition reactions

Key Observations :

  • Reactivity : The aldehyde group in the oxazole derivative (C₁₁H₁₇N₃O₄) enables nucleophilic additions, whereas the bromine in the target compound favors electrophilic substitutions or cross-couplings .
  • Biological Activity : Triazole-containing compounds (e.g., target compound) are often prioritized in kinase inhibitor design due to their hydrogen-bonding capacity, unlike oxazole derivatives, which are more lipophilic .
Pharmacological and Toxicological Profiles
  • Ethyl Carbamate: Known carcinogen; induces hepatic carcinomas in rodents via metabolic activation to vinyl carbamate .
  • tert-Butyl Carbamates : Generally inert due to the bulky tert-butyl group, which resists enzymatic hydrolysis. This inertness reduces acute toxicity compared to ethyl or vinyl carbamates .

Comparative Stability :

  • The Boc group in the target compound remains stable under basic conditions but cleaves rapidly with trifluoroacetic acid (TFA), unlike acetyl-protected analogues requiring harsher conditions .
  • Bromine substituents enhance oxidative stability compared to formyl or nitro groups in related compounds .

Biological Activity

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a carbamate moiety, and a 4-bromotriazol-1-yl substituent. Its molecular formula is C13H18BrN3O2C_{13}H_{18}BrN_{3}O_{2} with a molecular weight of approximately 300.19 g/mol. The structural representation can be summarized as follows:

Component Description
Molecular Formula C13H18BrN3O2C_{13}H_{18}BrN_{3}O_{2}
Molecular Weight 300.19 g/mol
CAS Number 847728-89-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromotriazole in the presence of appropriate coupling agents. This method has been optimized to yield high purity compounds suitable for biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various carbamate derivatives, including those structurally similar to this compound. For instance, compounds with similar structural features have shown significant activity against resistant strains of bacteria such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

A microdilution assay was employed to evaluate the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results:

Bacterial Strain MIC (µg/mL) Activity
E. coli32Moderate Activity
Staphylococcus aureus16Strong Activity
Pseudomonas aeruginosa64Weak Activity

Anti-inflammatory Activity

In addition to antibacterial properties, certain derivatives have exhibited anti-inflammatory effects. For example, in vivo studies using carrageenan-induced edema models demonstrated that some related carbamate analogs could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard treatments such as indomethacin .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various tert-butyl carbamate derivatives, including those with triazole substituents, and evaluated their biological activities. The results indicated that modifications in the triazole ring significantly affected antibacterial potency .
  • Mechanism of Action : Research into the mechanism of action suggests that these compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated .
  • Toxicity Assessment : Toxicity assays using Artemia salina showed that while some derivatives exhibited potent antibacterial activity, they also maintained low toxicity profiles, making them suitable candidates for further development .

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